3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is of interest in medicinal chemistry due to its potential biological activity. Fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic effects .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
Comparison: Compared to similar compounds, 3-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other fluorinated benzoic acids .
Properties
IUPAC Name |
3-fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-10(15)7-12(8)11-5-3-9(14(17)18)6-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWONUNIEUGMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681402 |
Source
|
Record name | 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-93-2 |
Source
|
Record name | 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.